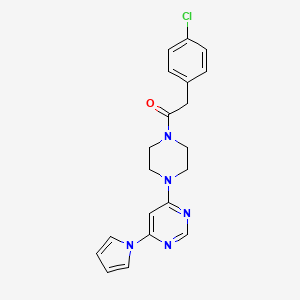

1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O/c21-17-5-3-16(4-6-17)13-20(27)26-11-9-25(10-12-26)19-14-18(22-15-23-19)24-7-1-2-8-24/h1-8,14-15H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXLIFNHKSNJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone is a complex organic molecule characterized by its unique structural features, including a pyrimidine ring, a piperazine moiety, and a chlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy and neuroprotection.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, particularly kinases involved in cell signaling pathways. The piperazine and pyrimidine moieties are known to enhance binding affinity and selectivity towards specific kinases, which are critical in regulating cellular processes such as proliferation and apoptosis.

Key Biological Activities:

- Kinase Inhibition : The compound has shown promise as a kinase inhibitor, which is crucial for cancer treatment. Kinases play a significant role in cell signaling and their dysregulation is often associated with cancer progression.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating inflammatory responses in neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated that the compound inhibits the activity of several key kinases involved in tumor growth. For instance, it has been reported to have an IC50 value in the low nanomolar range against specific receptor tyrosine kinases (RTKs) .

| Kinase Target | IC50 (nM) | Effect |

|---|---|---|

| EGFR | 30 | Inhibition of proliferation |

| mTOR | 50 | Suppression of signaling |

| RET | 25 | Inhibition of cell growth |

In Vivo Studies

In vivo studies using murine models have indicated that the compound can significantly reduce tumor size in xenograft models by inhibiting angiogenesis and promoting apoptosis in cancer cells . Furthermore, studies on neuroprotection have shown that the compound reduces microglial activation and pro-inflammatory cytokine release in models of Parkinson's disease .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine or pyrimidine rings can significantly alter the biological activity of the compound. For example, substituting different groups on the chlorophenyl moiety has been shown to enhance potency against certain kinases while reducing off-target effects .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperazine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell survival and proliferation, such as the inhibition of CDK9-mediated RNA polymerase II transcription, which reduces the expression of anti-apoptotic proteins like Mcl-1 .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar pyrimidine and piperazine derivatives have been tested against a range of bacterial strains, showing effectiveness in inhibiting growth. The presence of the chlorophenyl group may enhance lipophilicity, aiding in membrane penetration and subsequent antimicrobial action.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The presence of the pyrimidine and pyrrole rings may contribute to interactions with neurotransmitter receptors, potentially leading to mood stabilization and reduced anxiety levels.

Case Studies

Several studies highlight the efficacy of similar compounds:

Comparison with Similar Compounds

Key Observations :

- Chlorophenyl groups (target compound, 11a-j) contribute to lipophilicity, whereas fluorophenyl () or thiophene (MK47) substituents modulate electronic properties and metabolic stability .

Physicochemical Properties

| Property | Target Compound | Compound 11a-j | MK47 |

|---|---|---|---|

| LogP (estimated) | ~3.2 | ~3.8–4.5 | ~3.5 |

| Solubility (aq.) | Low (chlorophenyl) | Moderate (sulfonyl) | Low (thiophene) |

| Synthesis Yield | Not reported | Not reported | 82% |

Key Observations :

- The sulfonyl derivatives (11a-j) exhibit higher logP due to electron-withdrawing groups, whereas the target compound balances lipophilicity with hydrogen-bonding capacity from the pyrrole ring .

- MK47’s higher yield (82%) reflects optimized coupling conditions (HOBt/TBTU, DMF) compared to traditional reflux methods .

Q & A

Q. What are the established synthetic routes for preparing this compound, and what key reaction conditions are critical for success?

Methodological Answer: The synthesis of structurally analogous piperazine-containing compounds often involves multi-step reactions. For example:

- Nucleophilic substitution : Reacting a pyrimidine-piperazine intermediate with a 4-chlorophenyl acetyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the ethanone backbone .

- Heterocyclic coupling : A pyrrole ring can be introduced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a boronic acid derivative of pyrrole and a halogenated pyrimidine intermediate .

- Purification : Recrystallization from methanol or ethanol is commonly employed to isolate the final product, as described for similar compounds .

Q. Key Considerations :

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: A combination of analytical techniques is essential:

- ¹H NMR : Look for characteristic signals:

- Elemental Analysis : Match calculated vs. experimental values for C, H, N (e.g., ±0.3% deviation acceptable) .

- Mass Spectrometry (EI-MS) : Confirm the molecular ion peak (e.g., m/z ~440–450 for similar derivatives) .

Validation : Cross-reference with X-ray crystallography data if single crystals are obtainable (e.g., triclinic crystal system parameters as in ).

Q. What safety precautions are recommended when handling this compound in the lab?

Methodological Answer: While specific hazard data for this compound is limited, safety protocols for structurally related piperazine/chlorophenyl derivatives include:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chlorinated solvents) .

- First Aid : In case of skin contact, wash with soap/water and seek medical advice .

Advanced Research Questions

Q. How can synthetic yields be optimized, and what factors contribute to variability?

Methodological Answer: Yield optimization strategies include:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates compared to toluene .

- Temperature Gradients : Gradual heating (e.g., 60°C → 110°C) during reflux reduces side reactions .

Q. Data Contradictions :

Q. What computational approaches are suitable for predicting the compound’s bioactivity or binding modes?

Methodological Answer:

- Molecular Docking : Use crystal structure data (e.g., piperazine conformation from ) to model interactions with targets like kinase enzymes or GPCRs.

- QSAR Modeling : Correlate substituent effects (e.g., 4-chlorophenyl vs. fluorophenyl ) with biological activity datasets.

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How should researchers address discrepancies in spectral or elemental analysis data?

Methodological Answer:

- Replicate Experiments : Confirm NMR/EA results across multiple batches to rule out instrumentation errors.

- Alternative Techniques : If EA shows inconsistent nitrogen content, use combustion analysis or HPLC-MS for validation .

- Impurity Profiling : TLC or HPLC can identify byproducts (e.g., unreacted pyrimidine intermediates) affecting purity .

Case Study : A reported yield of 50% () vs. 70% () for similar compounds may arise from differences in recrystallization solvents (methanol vs. ethanol), impacting purity calculations.

Q. What strategies can rationalize the compound’s potential biological targets?

Methodological Answer:

- Structural Analog Mining : Compare with tyrosine kinase inhibitors containing 4-chlorophenyl-piperazine motifs (e.g., ).

- In Silico Target Prediction : Use tools like SwissTargetPrediction to identify kinases or neurotransmitter receptors.

- Functional Assays : Test inhibition of cancer cell proliferation (e.g., MTT assay) or receptor binding (e.g., radioligand displacement) .

Q. How can reaction scalability be balanced with environmental sustainability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.